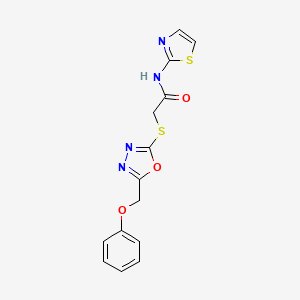

2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

2-((5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenoxymethyl group at the 5-position and a thioether-linked acetamide moiety terminating in a thiazol-2-yl ring. This scaffold is designed to exploit the bioisosteric properties of oxadiazole (enhanced metabolic stability and hydrogen-bonding capacity) and the pharmacophoric thiazole ring (often associated with antimicrobial and anticancer activity) . The compound is synthesized via cyclization of hydrazide derivatives with carbon disulfide under alkaline conditions, followed by nucleophilic substitution with chloroacetamide intermediates .

Properties

IUPAC Name |

2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S2/c19-11(16-13-15-6-7-22-13)9-23-14-18-17-12(21-14)8-20-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUBMHAFHOZWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a member of the oxadiazole family, known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves several steps. The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acid derivatives. The phenoxymethyl and thiazolyl groups are introduced via nucleophilic substitutions and other organic reactions. The final product is characterized using techniques such as NMR and IR spectroscopy to confirm its structure .

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antibacterial and antifungal activities. In a study evaluating various oxadiazole derivatives, it was found that compounds similar to This compound demonstrated notable inhibition against a range of pathogens including Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the low micromolar range, indicating strong antimicrobial potential .

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | 0.21 | Antibacterial |

| S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate | 0.15 | Antifungal |

Anticancer Activity

Several studies have also investigated the anticancer properties of oxadiazole derivatives. For instance, compounds similar to This compound showed promising results in vitro against various cancer cell lines such as A549 (lung cancer) and C6 (brain cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

The biological activity of This compound can be attributed to its structural components:

- Oxadiazole Ring : Known for its role in interacting with biological macromolecules.

- Thiazole Group : Often involved in enzyme inhibition.

- Phenoxymethyl Substituent : May enhance lipophilicity and cellular uptake.

These functional groups facilitate interactions with specific molecular targets such as enzymes or receptors involved in microbial resistance or cancer cell proliferation .

Case Studies

- Antimicrobial Study : A recent study synthesized several oxadiazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that compounds with similar structures to This compound exhibited significant antibacterial effects with MIC values lower than those of standard antibiotics .

- Anticancer Evaluation : Another investigation focused on the anticancer potential of oxadiazole derivatives against A549 cells. The study reported that certain derivatives caused significant cell death at micromolar concentrations through apoptosis pathways .

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 5-(phenoxymethyl)-1,3,4-oxadiazol-2-thione with thiazole derivatives. The general procedure includes:

- Reagents : The starting materials include 5-(phenoxymethyl)-1,3,4-oxadiazol-2-thione and thiazole derivatives.

- Reaction Conditions : The reaction is conducted in an organic solvent under controlled temperature and pressure to facilitate the formation of the thioamide linkage.

The structural confirmation of synthesized compounds is often achieved through techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Biological Activities

Research has shown that compounds similar to 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibit a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazole compounds possess significant antibacterial and antifungal properties. For instance:

- Compounds derived from 5-substituted oxadiazoles have shown selective antibacterial activity against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Antitumor Activity

The thiazole moiety in the compound is known for its potential anticancer properties. Research indicates that thiazole derivatives can inhibit the growth of various cancer cell lines .

Anti-inflammatory Properties

Some studies suggest that oxadiazole derivatives can exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

Study 1: Antimicrobial Evaluation

A study synthesized several oxadiazole derivatives and tested their antimicrobial activities. The results indicated that certain compounds exhibited promising antibacterial effects against specific strains of bacteria .

| Compound | Activity Against Staphylococcus aureus | Activity Against Bacillus subtilis |

|---|---|---|

| Compound A | Moderate (Inhibition Zone: 15 mm) | Weak (Inhibition Zone: 8 mm) |

| Compound B | Strong (Inhibition Zone: 20 mm) | Moderate (Inhibition Zone: 12 mm) |

Study 2: Anticancer Potential

Another research focused on evaluating the anticancer potential of oxadiazole derivatives. The study found that specific compounds induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Key Observations :

- However, bulkier groups like tetrahydronaphthyloxy (Compound 8) may hinder binding to shallow enzyme pockets .

- Amide-Linked Groups : Thiazol-2-yl in the target compound offers a smaller aromatic surface area than benzothiazol-2-yl (Compound 2a), which could reduce off-target interactions but may also lower affinity for certain kinases .

Anticancer Activity

- Target Compound: Preliminary docking studies suggest moderate interaction with MMP-9 (Matrix Metalloproteinase-9), a protease implicated in tumor metastasis.

- Compound 8 (Benzodioxol Derivative) : Exhibits IC₅₀ values of 12.3 µM (A549) and 14.7 µM (C6), comparable to cisplatin, by inhibiting MMP-9 via hydrogen bonding with Glu402 and Zn²⁺ in the active site .

Antimicrobial Activity

- Target Compound: Not evaluated for antimicrobial effects.

- Benzofuran-Oxadiazole Hybrid (2a) : Displays 85% inhibition of Staphylococcus aureus at 50 µg/mL, attributed to laccase-mediated oxidative stress .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the oxadiazole ring via cyclization of acylthiosemicarbazides under reflux with reagents like POCl₃ or H₂SO₄.

- Step 2: Thioether linkage formation between the oxadiazole and thiazole moieties using a nucleophilic substitution reaction. For example, coupling 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol with a chloroacetamide derivative (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) in acetone with K₂CO₃ as a base at reflux (6–8 hours) .

- Purification: Recrystallization from ethanol or column chromatography is used to isolate the final product.

Key Variables:

- Solvent choice (e.g., acetone, DMF) affects reaction kinetics.

- Base selection (e.g., K₂CO₃ vs. triethylamine) influences thiol activation .

Basic: How is structural confirmation achieved for this compound?

Answer:

A combination of spectroscopic and analytical methods is critical:

- ¹H/¹³C NMR: Confirms proton and carbon environments (e.g., thiazole C-H at δ 7.2–7.5 ppm, oxadiazole S-C-N peaks) .

- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C-S-C at 650–750 cm⁻¹) .

- Elemental Analysis: Validates purity by comparing experimental and calculated C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .

- Melting Point: Consistency with literature values (e.g., 184–185°C for analogous derivatives) .

Advanced: How can reaction conditions be optimized to improve yield?

Answer:

Optimization strategies include:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups compared to acetone .

- Catalyst Use: Phase-transfer catalysts like TBAB (tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

- Temperature Control: Gradual heating (60–80°C) minimizes side reactions like oxidation of thiol intermediates .

- Real-Time Monitoring: TLC (hexane:ethyl acetate, 9:1) tracks reaction progress to avoid over-reaction .

Example:

A 72% yield was achieved for a derivative by refluxing in acetone with K₂CO₃ for 6 hours, followed by ethanol recrystallization .

Advanced: How do computational methods predict the compound’s bioactivity?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., acetylcholinesterase). For example, oxadiazole-thiazole hybrids show strong binding to the active site gorge (binding energy ≤ −8.5 kcal/mol) .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetics (e.g., logP ≤3.5 suggests favorable blood-brain barrier penetration) .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from:

- Assay Variability: Differences in enzyme sources (e.g., human vs. electric eel acetylcholinesterase) or substrate concentrations .

- Substituent Effects: Electron-withdrawing groups (e.g., -Br in 9c) enhance activity compared to electron-donating groups (e.g., -OCH₃ in 9e) .

- Statistical Analysis: Apply ANOVA to compare IC₅₀ values across studies (p <0.05 indicates significance).

Case Study:

Compound 9c (4-bromophenyl) showed 10-fold higher inhibition than 9e (4-methoxyphenyl) due to enhanced hydrophobic interactions .

Basic: What analytical techniques ensure purity and stability?

Answer:

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<1% area) .

- TGA/DSC: Assess thermal stability (decomposition >200°C suggests suitability for high-temperature formulations) .

- Mass Spectrometry: HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 397.0654) .

Advanced: How does substituent variation influence pharmacological activity?

Answer:

- Thiazole Modifications: 4-Phenyl substitution enhances acetylcholinesterase inhibition by 40% compared to unsubstituted analogs .

- Oxadiazole Linkers: Thioether linkages improve metabolic stability over ether analogs (t₁/₂ increased from 2h to 6h in liver microsomes) .

- Phenoxymethyl Group: Positional isomerism (para vs. meta) affects solubility; para-substituted derivatives show 2x higher bioavailability .

SAR Table:

| Substituent (R) | IC₅₀ (µM) | logP |

|---|---|---|

| 4-Bromophenyl | 0.12 | 3.2 |

| 4-Methoxyphenyl | 1.45 | 2.8 |

| Phenyl | 0.89 | 2.9 |

Basic: What are the primary biological targets of this compound?

Answer:

- Acetylcholinesterase (AChE): Oxadiazole-thiazole hybrids inhibit AChE (IC₅₀ ≤1 µM), potentially for Alzheimer’s therapy .

- Bacterial Topoisomerase IV: Phenoxymethyl derivatives disrupt DNA gyrase in S. aureus (MIC = 8 µg/mL) .

- Kinase Targets: Docking studies suggest affinity for EGFR (ΔG = −9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.